![molecular formula C9H4BrCl2N B3034794 7-Bromo-1,4-dichloroisoquinoline CAS No. 223671-13-4](/img/structure/B3034794.png)
7-Bromo-1,4-dichloroisoquinoline
Overview
Description
7-Bromo-1,4-dichloroisoquinoline is a halogenated isoquinoline, a class of compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, related compounds have been synthesized and evaluated for various biological activities, including antiplasmodial, kinase inhibition, and potential anti-cancer properties .
Synthesis Analysis
The synthesis of halogenated isoquinolines, such as 7-bromo-1,4-dichloroisoquinoline, typically involves the introduction of halogen atoms into the isoquinoline scaffold. For instance, the synthesis of 7-bromo-5,8-dimethylisoquinoline was achieved by bromination of 5,8-dimethylisoquinoline . Similarly, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized starting from 2,6-dibromo-4-nitroaniline using a modified Conrad-Limpach procedure . These methods could potentially be adapted for the synthesis of 7-bromo-1,4-dichloroisoquinoline.
Molecular Structure Analysis
The molecular structure of halogenated isoquinolines is characterized by the presence of halogen atoms which can significantly influence the compound's reactivity and interaction with biological targets. For example, the structure of 7-bromoquinolin-8-ol was analyzed, and it was found that bromination occurred at the 7-position, with the presence of intermolecular and weak intramolecular hydrogen bonds . These structural features are important for understanding the reactivity and potential binding modes of the compound.
Chemical Reactions Analysis
Halogenated isoquinolines participate in various chemical reactions, often serving as intermediates for further chemical transformations. For instance, 7-bromo-5,8-dimethylisoquinoline was used to produce 7-amino-5,8-dimethylisoquinoline through a reaction with ammonia . The presence of bromine in the 7-position can facilitate nucleophilic substitution reactions, which are useful for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated isoquinolines like 7-bromo-1,4-dichloroisoquinoline are influenced by the halogen substituents. These properties include solubility, melting point, and stability, which are crucial for the compound's handling and application in biological studies. Although the specific properties of 7-bromo-1,4-dichloroisoquinoline are not detailed in the provided papers, related compounds exhibit unique properties due to their halogenation patterns, which can be inferred to have similar effects on 7-bromo-1,4-dichloroisoquinoline 10.
Scientific Research Applications
Synthesis Methods
- 7-Bromo-1,4-dichloroisoquinoline is synthesized from corresponding bromo derivatives in π-deficient series such as pyridine and quinoline, demonstrated in the transformation of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline using Pyridine hydrochloride (Mongin et al., 1996).
Biological Activity
- Compounds derived from 7-bromo-1,4-dichloroisoquinoline, such as di-Mannich bases, exhibit notable antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (Scott et al., 1988).
Pharmaceutical Applications
- An analog of the antitumor alkaloid luotonin A was synthesized using a derivative of 7-bromo-1,4-dichloroisoquinoline, showcasing its potential in developing antitumor agents (Golubev et al., 2010).
Photoreactive Properties
- The derivative 8-Bromo-7-hydroxyquinoline, a variant of 7-bromo-1,4-dichloroisoquinoline, is used as a photoremovable protecting group in the study of cell physiology, highlighting its significance in biochemical research (Zhu et al., 2006).
Safety And Hazards
The safety information for 7-Bromo-1,4-dichloroisoquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
7-bromo-1,4-dichloroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXBZNOKYQKAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,4-dichloroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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